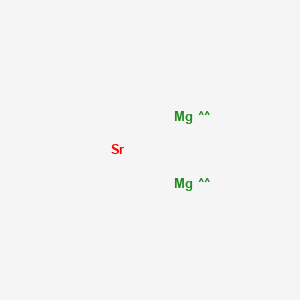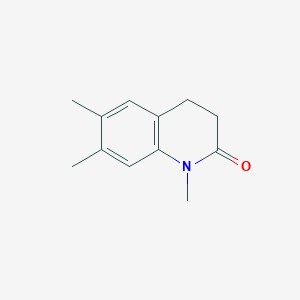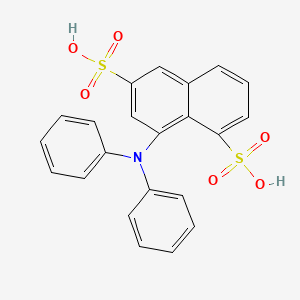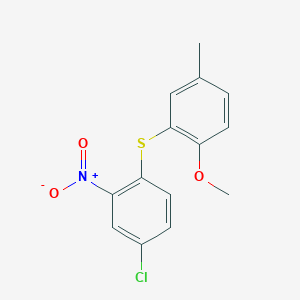
1-Decanamine, N,N-diethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Decanamine, N,N-diethyl-: is an organic compound belonging to the class of amines. It is characterized by a long carbon chain (decanamine) with two ethyl groups attached to the nitrogen atom. This compound is used in various industrial and research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Decanamine, N,N-diethyl- can be synthesized through the alkylation of decylamine with diethyl sulfate or diethyl iodide. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the acidic by-products.
Industrial Production Methods: In industrial settings, the production of 1-Decanamine, N,N-diethyl- often involves the continuous flow process where decylamine is reacted with diethyl sulfate in a controlled environment to ensure high yield and purity. The reaction is followed by purification steps such as distillation or recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Decanamine, N,N-diethyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are commonly used.
Major Products Formed:
Oxidation: Formation of decanamide or decanenitrile.
Reduction: Formation of decylamine.
Substitution: Formation of various substituted amines depending on the substituent used.
Applications De Recherche Scientifique
1-Decanamine, N,N-diethyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of surfactants, lubricants, and other specialty chemicals.
Biology: Employed in the study of membrane proteins and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of corrosion inhibitors, emulsifiers, and antistatic agents.
Mécanisme D'action
The mechanism of action of 1-Decanamine, N,N-diethyl- involves its interaction with various molecular targets. In biochemical systems, it can interact with membrane proteins, altering their function and activity. The long carbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The ethyl groups attached to the nitrogen atom can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
- 1-Decanamine, N,N-dimethyl-
- 1-Decanamine, N,N-diisopropyl-
- 1-Decanamine, N,N-dibutyl-
Comparison: 1-Decanamine, N,N-diethyl- is unique due to its specific alkyl groups attached to the nitrogen atom. Compared to 1-Decanamine, N,N-dimethyl-, it has longer ethyl groups, which can influence its solubility and reactivity. Compared to 1-Decanamine, N,N-diisopropyl- and 1-Decanamine, N,N-dibutyl-, it has different steric and electronic properties, affecting its interaction with other molecules and its overall chemical behavior.
Propriétés
Numéro CAS |
6308-94-7 |
|---|---|
Formule moléculaire |
C14H31N |
Poids moléculaire |
213.40 g/mol |
Nom IUPAC |
N,N-diethyldecan-1-amine |
InChI |
InChI=1S/C14H31N/c1-4-7-8-9-10-11-12-13-14-15(5-2)6-3/h4-14H2,1-3H3 |
Clé InChI |
UFFQZCPLBHYOFV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCN(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-Methyl-4-(2-methylpropyl)piperazin-1-yl]ethanol](/img/structure/B14726757.png)
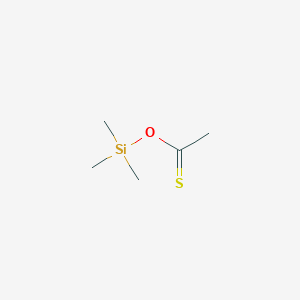
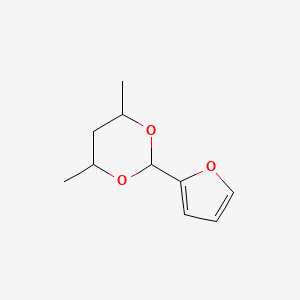
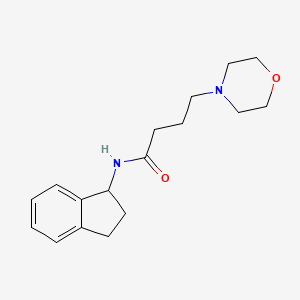
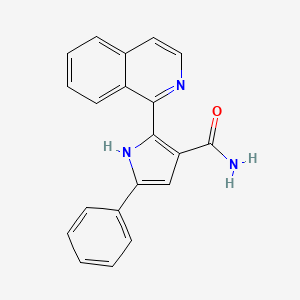

![1'H-Spiro[1,3-dioxolane-2,5'-quinolin]-2'(3'H)-one](/img/structure/B14726770.png)
